(4-Fluorobenzyl)2-propyn-1-ylamine
Description
(4-Fluorobenzyl)2-propyn-1-ylamine is a secondary amine featuring a 4-fluorobenzyl group attached to a propargylamine (propyn-1-ylamine) backbone. Its hydrochloride salt (CAS: unavailable) was previously marketed by CymitQuimica as a research chemical, though it is currently listed as discontinued . Structurally, the compound combines a fluorinated aromatic ring with a terminal alkyne group, which may enhance its utility in click chemistry or as a building block for pharmaceuticals.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]prop-2-yn-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN/c1-2-7-12-8-9-3-5-10(11)6-4-9/h1,3-6,12H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPBOTMQBZSPNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNCC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406054 | |
| Record name | N-[(4-fluorophenyl)methyl]prop-2-yn-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892596-78-0 | |
| Record name | N-[(4-fluorophenyl)methyl]prop-2-yn-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(4-Fluorobenzyl)2-propyn-1-ylamine is a compound of interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₈FN
- CAS Number : 892596-78-0
The presence of a fluorine atom in the benzyl group enhances its lipophilicity, which is crucial for its biological activity.
This compound interacts with various biological targets, primarily through the following mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, such as tyrosinase, which is involved in melanin production. Inhibitors of tyrosinase are valuable for treating hyperpigmentation disorders .
- Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing pathways related to mood and cognitive functions.
- Anticonvulsant Activity : Preliminary studies suggest that this compound exhibits anticonvulsant properties, potentially offering therapeutic benefits for seizure disorders .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The incorporation of fluorine in the benzyl moiety is known to enhance antibacterial activity .
Anticancer Potential
Studies have shown that this compound may possess anticancer properties by inducing apoptosis in cancer cells. Its ability to inhibit specific signaling pathways associated with tumor growth has been a focus of investigation.
Study 1: Tyrosinase Inhibition
A study evaluated the inhibitory effects of (4-Fluorobenzyl) derivatives on tyrosinase from Agaricus bisporus. The compound exhibited competitive inhibition with an IC50 value indicating potent activity against the enzyme, suggesting its potential use in cosmetic formulations targeting skin pigmentation disorders .
| Compound | IC50 (μM) | Cytotoxicity |
|---|---|---|
| (4-Fluorobenzyl) derivative | 0.18 | None observed |
Study 2: Anticonvulsant Effects
In an animal model, this compound demonstrated significant anticonvulsant effects when administered prior to seizure induction via pentylenetetrazole. The latency to seizure onset was notably increased compared to control groups .
| Dose (mg/kg) | Latency (seconds) | Mortality Protection (%) |
|---|---|---|
| 50 | 120 | 80 |
| 100 | 150 | 90 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique properties are best understood through comparisons with analogous fluorobenzyl derivatives and secondary amines. Below is a detailed analysis:
4-Fluorobenzyl Bromide (CAS: 459-46-1)
- Molecular Formula : C₇H₆BrF
- Molecular Weight : 189.03 g/mol
- Key Features : A halogenated aromatic compound used as an alkylating agent.
- Comparison :
- Reactivity : The bromine atom in 4-fluorobenzyl bromide makes it highly reactive in nucleophilic substitutions (e.g., forming amines or ethers), whereas (4-Fluorobenzyl)2-propyn-1-ylamine’s propargyl group favors click chemistry or metal-catalyzed couplings .
- Hazards : 4-Fluorobenzyl bromide is corrosive, causing severe skin/eye damage, while the amine derivative’s hazards are less documented but likely include irritancy due to its basic nitrogen .
- Applications : 4-Fluorobenzyl bromide is a precursor in organic synthesis; the amine derivative may serve as a pharmacophore or linker in drug development.
Piperazine Derivatives (e.g., [4-(4-Fluorobenzyl)piperazin-1-yl]methanones)
- Molecular Formula: Varies (e.g., C₁₅H₁₈FNO for compound 7 in )
- Key Features : Piperazine rings enhance solubility and bioavailability in drug candidates.
- Comparison :
- Structural Differences : Piperazine derivatives lack the propargyl group but share the 4-fluorobenzyl fragment. This substitution is critical in tyrosine kinase inhibitors, suggesting the fluorobenzyl group’s role in target binding .
- Synthetic Utility : Piperazine derivatives are synthesized via benzoylation, whereas this compound likely forms through alkylation of propargylamine with 4-fluorobenzyl bromide.
2-(4-Ethylpiperazin-1-yl)-1-(4-fluorophenyl)propan-1-amine
- Molecular Formula : C₁₅H₂₄FN₃
- Molecular Weight : 265.37 g/mol
- Key Features : Combines a fluorophenyl group with a piperazine side chain.
- Lipophilicity: The fluorophenyl group increases logP values in both compounds, but the propargylamine’s alkyne could reduce solubility compared to the piperazine’s tertiary amine.
Data Table: Key Properties of Compared Compounds
*Calculated based on molecular formula; hydrochloride salt adds ~36.46 g/mol.
Research Findings and Implications
- Synthetic Challenges : The discontinued status of this compound hydrochloride suggests challenges in stability or scalability, contrasting with 4-fluorobenzyl bromide’s commercial availability .
- Safety Profile : While 4-fluorobenzyl bromide requires stringent handling, the amine derivative’s risks are less documented but warrant precautions typical of secondary amines (e.g., glove/eye protection).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
